molecular formula C5H11ClF3NO B6276719 (2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride CAS No. 2763741-47-3

(2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride

Cat. No. B6276719
CAS RN: 2763741-47-3
M. Wt: 193.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride, also known as (2S)-3-ethylamino-1,1,1-trifluoropropan-2-ol hydrochloride, is an organic compound that is commonly used in scientific research. It is a colorless, crystalline solid with a molecular weight of 214.64 g/mol. The compound is a chiral molecule, meaning it has two non-superimposable mirror images. It is soluble in water and has a melting point of 246-248°C.

Mechanism of Action

(2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride is believed to act as an inhibitor of enzyme activity. It is thought to bind to the active site of an enzyme, preventing the enzyme from binding to its substrate and catalyzing the reaction. Additionally, the compound may interact with other molecules in the cell, such as proteins and other biomolecules, which may affect the activity of the enzyme.
Biochemical and Physiological Effects
(2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, it has been shown to affect the folding and stability of proteins, as well as the structure and function of other biomolecules.

Advantages and Limitations for Lab Experiments

The use of (2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride in laboratory experiments has several advantages. The compound is relatively inexpensive and can be easily synthesized. Additionally, it is relatively stable and has a relatively long shelf life. However, there are also some limitations to its use. The compound is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, the compound is a chiral molecule, meaning that it can exist in two non-superimposable mirror images, which can complicate the synthesis of the compound and its use in experiments.

Future Directions

Future research on (2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride should focus on further elucidating its mechanism of action and exploring its potential applications. Additionally, further research should focus on developing more efficient and cost-effective synthesis methods for the compound, as well as methods for purifying and isolating the compound. Finally, further research should focus on exploring the compound's potential applications in drug design and drug metabolism studies.

Synthesis Methods

The synthesis of (2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride involves the reaction of ethylamine with trifluoropropan-2-ol in the presence of hydrochloric acid. The reaction is as follows:
ethylamine + trifluoropropan-2-ol + HCl → (2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride
The reaction is typically carried out in a solvent such as methanol or ethanol at room temperature. The reaction is typically complete within 1-2 hours.

Scientific Research Applications

(2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride has been used in a variety of scientific research applications, including studies of enzyme activity, protein folding, and drug metabolism. It has also been used in studies of the structure and function of proteins and other biomolecules, as well as in studies of the interactions between proteins and other molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride involves the reaction of (S)-2-chloro-1,1,1-trifluoropropan-2-ol with ethylamine in the presence of a base to yield the desired product.", "Starting Materials": [ "(S)-2-chloro-1,1,1-trifluoropropan-2-ol", "ethylamine", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add (S)-2-chloro-1,1,1-trifluoropropan-2-ol to a reaction vessel", "Add ethylamine and base to the reaction vessel", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with hydrochloric acid", "Isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography", "Obtain (2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride as a white solid" ] }

CAS RN

2763741-47-3

Product Name

(2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride

Molecular Formula

C5H11ClF3NO

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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